molecular formula C12H21NO4 B2736562 Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate CAS No. 2060042-67-1

Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate

Cat. No. B2736562
CAS RN: 2060042-67-1
M. Wt: 243.303
InChI Key: XMZBNDPTJNSBBU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is a chemical compound with the CAS Number: 2060042-67-1 . It has a molecular weight of 243.3 and the molecular formula is C12H21NO4 . It is typically stored at 4°C and has a physical form of oil .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is 1S/C12H21NO4/c1-12(2,3)17-10(15)8-13-7-5-4-6-9(14)11(13)16/h9,14H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is an oil-like substance . The boiling point and other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

"Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate" and its derivatives play a significant role in the enantioselective synthesis of β-alanine derivatives, serving as precursors for the synthesis of β-analogues of aromatic amino acids. These compounds are synthesized through electrophilic attack routes involving chiral 3-acyl-1,3-oxazolidin-2-ones, showcasing their importance in producing enantioselective amino acid derivatives (Arvanitis et al., 1998).

Organic Synthesis

In organic synthesis, "Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate" derivatives have been utilized in synthesizing various organic molecules, such as 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrating its versatility in constructing complex organic structures (Fox & Ley, 2003). Additionally, the compound aids in the synthesis of substituted furans, highlighting its utility in heterocyclic chemistry and the development of novel organic compounds (Stauffer & Neier, 2000).

Ligand Development for Catalysis

Research into ligand development for asymmetric catalysis has also benefitted from "Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate" derivatives. These compounds have been instrumental in developing rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, offering insights into the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Protection Groups in Synthesis

The utility of "Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate" extends to the protection of hydroxyl groups in synthetic chemistry. The development of tert-butyldimethylsilyl derivatives for hydroxyl protection showcases the compound's importance in enhancing synthetic methodologies by providing stable protection groups that are susceptible to specific removal agents (Corey & Venkateswarlu, 1972).

Antimicrobial Activities

Furthermore, derivatives of "Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate" have shown antimicrobial and bactericidal activities, demonstrating the compound's potential in developing new aroma chemicals with bioactive properties (Miyazawa & Hashimoto, 2002).

Safety and Hazards

The safety information for Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapours/spray (P260), avoiding getting it in eyes, on skin, or on clothing (P262), and using only outdoors or in a well-ventilated area (P271) . The hazard statements are not specified .

properties

IUPAC Name

tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-10(15)8-13-7-5-4-6-9(14)11(13)16/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZBNDPTJNSBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCCC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate

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